molecular formula C14H25NO3 B14220434 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one CAS No. 827017-76-5

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one

Katalognummer: B14220434
CAS-Nummer: 827017-76-5
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: FGLKYOOQTDIICZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one is a synthetic organic compound that features a morpholine ring and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one: Unique due to its specific ring structure and substituents.

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Oxolane derivatives: Compounds with oxolane rings but different substituents.

Uniqueness

This compound stands out due to its combination of morpholine and oxolane rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

827017-76-5

Molekularformel

C14H25NO3

Molekulargewicht

255.35 g/mol

IUPAC-Name

3,3-diethyl-5-(2-morpholin-4-ylethyl)oxolan-2-one

InChI

InChI=1S/C14H25NO3/c1-3-14(4-2)11-12(18-13(14)16)5-6-15-7-9-17-10-8-15/h12H,3-11H2,1-2H3

InChI-Schlüssel

FGLKYOOQTDIICZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(OC1=O)CCN2CCOCC2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.